N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject of study in various chemical and biological contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide typically involves the following steps:
Formation of Intermediate Compounds: The initial step involves the reaction of 3-chloroaniline with 2-chlorobenzoyl chloride to form an intermediate compound.
Condensation Reaction: This intermediate is then subjected to a condensation reaction with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The final product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method enhances the efficiency and consistency of the synthesis process. The use of automated systems for monitoring reaction conditions ensures optimal yields and minimizes the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often employing reagents like lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[2-(3-Chloranilino)-1-(2-Chlorphenyl)-2-oxoethyl]acetamid
- N-[2-(3-Chloranilino)-1-(2-Chlorphenyl)-2-oxoethyl]propionamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen weist N-[2-(3-Chloranilino)-1-(2-Chlorphenyl)-2-oxoethyl]benzamid aufgrund des Vorhandenseins der Benzamidgruppe einzigartige Eigenschaften auf. Dieses Strukturelement erhöht seine Stabilität und Reaktivität, was es zu einer vielseitigeren Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C21H16Cl2N2O2 |
---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
N-[2-(3-chloroanilino)-1-(2-chlorophenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-15-9-6-10-16(13-15)24-21(27)19(17-11-4-5-12-18(17)23)25-20(26)14-7-2-1-3-8-14/h1-13,19H,(H,24,27)(H,25,26) |
InChI-Schlüssel |
PTOAMTXLLFHIIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.